7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol
CAS No.:
Cat. No.: VC18670292
Molecular Formula: C7H5BClNO2
Molecular Weight: 181.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BClNO2 |
|---|---|
| Molecular Weight | 181.38 g/mol |
| IUPAC Name | 7-chloro-1-hydroxy-2,3,1-benzoxazaborinine |
| Standard InChI | InChI=1S/C7H5BClNO2/c9-6-2-1-5-4-10-12-8(11)7(5)3-6/h1-4,11H |
| Standard InChI Key | ODBKUFKURLYSEB-UHFFFAOYSA-N |
| Canonical SMILES | B1(C2=C(C=CC(=C2)Cl)C=NO1)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 7-chloro-1H-benzo[d][1,2,] oxazaborinin-1-ol (CHBClNO, MW 181.38 g/mol) features a fused bicyclic system comprising a benzene ring and an oxazaborine moiety. The boron atom occupies a central position within the heterocycle, forming covalent bonds with oxygen and nitrogen atoms. The chlorine substituent at the 7-position and the hydroxyl group at the 1-position contribute to its electronic configuration and solubility profile .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBClNO |
| Molecular Weight | 181.38 g/mol |
| IUPAC Name | 7-chloro-1-hydroxy-2,3,1-benzoxazaborinine |
| Canonical SMILES | B1(C2=C(C=CC(=C2)Cl)C=NO1)O |
| Topological Polar Surface Area | 49.3 Ų |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for verifying its structure. The H NMR spectrum exhibits distinct signals for aromatic protons (δ 7.4–8.1 ppm) and the hydroxyl group (δ 5.2–5.5 ppm). B NMR reveals a characteristic peak near δ 30 ppm, consistent with tetracoordinated boron species . High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 182.04.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multistep modifications of pleuromutilin antibiotics, incorporating boron heterocycles at the C(14) position . A representative route includes:
-
Functionalization: Introduction of a triflate group at C(7) of the benzoxaborole precursor.
-
Borylation: Palladium-catalyzed cross-coupling with bis(pinacolato)diboron (Bpin) to install the boron atom .
-
Cyclization: Acid-mediated closure of the oxazaborine ring under anhydrous conditions.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triflation | TfO, CHCl, −78°C | 85 |
| Borylation | Pd(dppf)Cl, Bpin, KOAc | 78 |
| Cyclization | HCl (aq), THF, reflux | 92 |
Purification and Stability
Column chromatography (hexanes/EtOAc) achieves >95% purity. The compound exhibits stability in DMSO and aqueous buffers (pH 4–8) but hydrolyzes under strongly acidic or basic conditions.
Mechanism of Action Against Wolbachia
Target Engagement
7-Chloro-1H-benzo[d] oxazaborinin-1-ol selectively inhibits Wolbachia’s phenylalanyl-tRNA synthetase (PheRS), disrupting bacterial protein synthesis . The boron atom coordinates with the enzyme’s active site, mimicking the tetrahedral intermediate of phenylalanine adenylation .
In Vitro Potency
In Wolbachia-infected C6/36 and LDW1 cell lines, the compound demonstrates EC values of 0.8–5.1 nM, outperforming non-chlorinated analogs .
Pharmacokinetics and Toxicology
Absorption and Distribution
In murine models, the compound exhibits moderate oral bioavailability (F = 45%) with a C of 1.2 µM at 2 h post-administration . Plasma protein binding is 97%, necessitating high doses for tissue penetration .
Metabolism and Excretion
Hepatic clearance (Cl = 33 µL/min/mg) occurs via glucuronidation and sulfation . Renal excretion accounts for <10% of the administered dose .
Therapeutic Applications
Antifilarial Activity
In Onchocerca volvulus-infected mice, a 28-day oral regimen (50 mg/kg/day) reduces Wolbachia load by 99.8%, achieving macrofilaricidal effects . Synergy with ivermectin enhances efficacy, lowering the required dose by 50% .
Future Directions
Structural Modifications
Introducing polar groups (e.g., aminomethyl) at C(3) may improve solubility without compromising potency . Fluorine substitution at C(4) or C(5) could enhance metabolic stability .
Clinical Translation
Phase I trials must address the compound’s high protein binding and potential CYP450 interactions. Nanoparticle formulations may improve bioavailability and reduce dosing frequency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume